molecular formula C25H20N2O4 B2604315 ethyl 4-{[(2Z)-3-(phenylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate CAS No. 312706-94-8

ethyl 4-{[(2Z)-3-(phenylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate

Cat. No.: B2604315
CAS No.: 312706-94-8
M. Wt: 412.445
InChI Key: DHNVNPBRBFGKLC-PNHLSOANSA-N
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Description

Ethyl 4-{[(2Z)-3-(phenylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate is a complex organic compound that belongs to the class of chromenylidene derivatives. This compound is characterized by its unique structure, which includes a chromenylidene core, a phenylcarbamoyl group, and an ethyl benzoate moiety. It is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(2Z)-3-(phenylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate typically involves multi-step organic reactions. One common method includes the Pechmann cyclization of phenols with ethyl 4-bromoacetoacetate using sulfuric acid as a cyclizing agent . This reaction forms the chromenylidene core, which is then further functionalized through a series of reactions to introduce the phenylcarbamoyl and ethyl benzoate groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(2Z)-3-(phenylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate or phenylcarbamoyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 4-{[(2Z)-3-(phenylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-{[(2Z)-3-(phenylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{[(2Z)-3-(phenylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 4-[[3-(phenylcarbamoyl)chromen-2-ylidene]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O4/c1-2-30-25(29)17-12-14-20(15-13-17)27-24-21(16-18-8-6-7-11-22(18)31-24)23(28)26-19-9-4-3-5-10-19/h3-16H,2H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNVNPBRBFGKLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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